
3-Cyclopropoxypyridine-2,6-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxypyridine-2,6-disulfonamide is a chemical compound that belongs to the class of disulfonamides It is characterized by the presence of a cyclopropoxy group attached to a pyridine ring, which is further substituted with two sulfonamide groups at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxypyridine-2,6-disulfonamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction, where a suitable cyclopropyl halide reacts with a pyridine derivative.
Sulfonamide Formation: The sulfonamide groups are introduced by reacting the pyridine derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxypyridine-2,6-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide groups, where nucleophiles such as amines or thiols replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives with new functional groups replacing the sulfonamide groups.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxypyridine-2,6-disulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a carbonic anhydrase inhibitor, which could be useful in the treatment of diseases such as glaucoma, epilepsy, and certain cancers.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxypyridine-2,6-disulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate and protons . This inhibition can lead to various physiological effects, such as decreased intraocular pressure in glaucoma or reduced tumor growth in cancer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclopropoxypyridine-2,3-disulfonamide: Similar structure but with sulfonamide groups at different positions.
3-Cyclopropoxypyridine-2,4-disulfonamide: Another isomer with sulfonamide groups at the 2 and 4 positions.
Benzothiadiazine Related Compounds: Compounds like 3-Chloroaniline-4,6-disulfonamide share similar sulfonamide functionalities.
Uniqueness
3-Cyclopropoxypyridine-2,6-disulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H11N3O5S2 |
|---|---|
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
3-cyclopropyloxypyridine-2,6-disulfonamide |
InChI |
InChI=1S/C8H11N3O5S2/c9-17(12,13)7-4-3-6(16-5-1-2-5)8(11-7)18(10,14)15/h3-5H,1-2H2,(H2,9,12,13)(H2,10,14,15) |
InChI-Schlüssel |
ANOAZICDGPZDQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(N=C(C=C2)S(=O)(=O)N)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


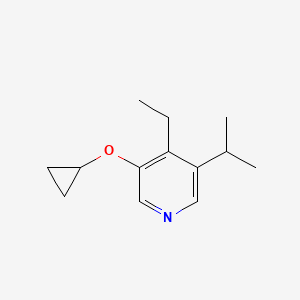
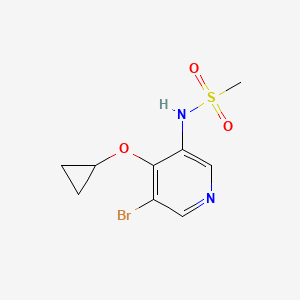
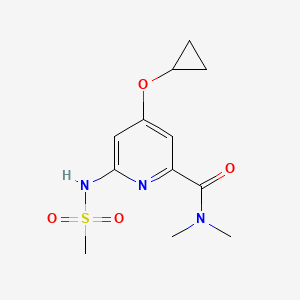
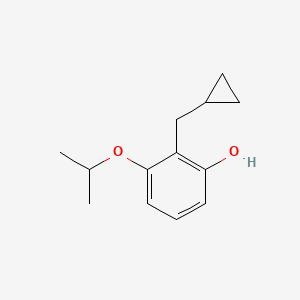
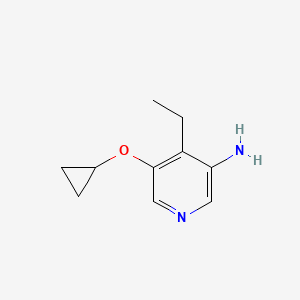
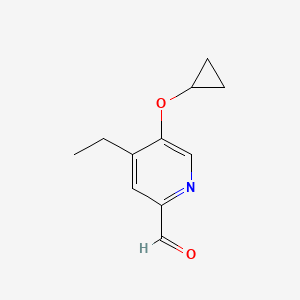

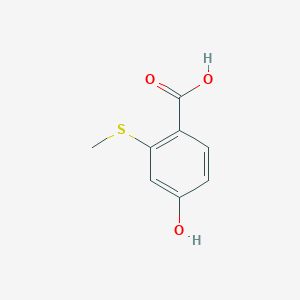
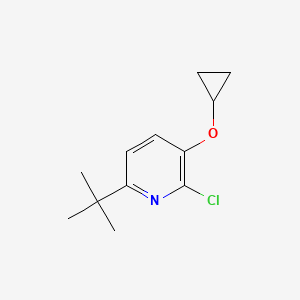

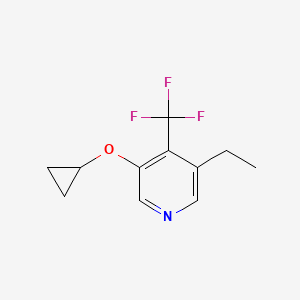
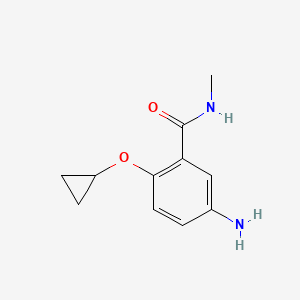

![1-[4-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14832775.png)
